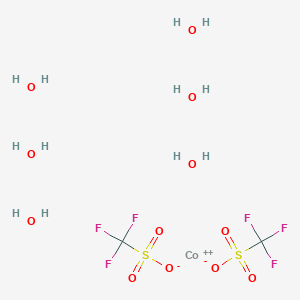
Cobalt(II) trifluoromethanesulfonate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) trifluoromethanesulfonate hexahydrate is an inorganic compound with the chemical formula Co(CF₃SO₃)₂·6H₂O. It is a cobalt salt of trifluoromethanesulfonic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its high solubility in water and many organic solvents, making it a versatile reagent in both laboratory and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II) trifluoromethanesulfonate hexahydrate can be synthesized by reacting cobalt(II) chloride with trifluoromethanesulfonic acid in an aqueous solution. The reaction typically involves dissolving cobalt(II) chloride in water, followed by the gradual addition of trifluoromethanesulfonic acid. The mixture is then heated to promote the reaction, resulting in the formation of this compound as a white solid[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried under controlled conditions to obtain the final product[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) trifluoromethanesulfonate hexahydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: It can participate in ligand exchange reactions where the trifluoromethanesulfonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) compounds, while reduction reactions may produce cobalt(I) compounds. Substitution reactions result in the formation of new cobalt complexes with different ligands .
Applications De Recherche Scientifique
Cobalt(II) trifluoromethanesulfonate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: It is used in biochemical studies to investigate the role of cobalt in biological systems.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials[][4].
Mécanisme D'action
The mechanism by which cobalt(II) trifluoromethanesulfonate hexahydrate exerts its effects involves the coordination of cobalt ions with various ligands. The cobalt ion can form complexes with different molecules, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the cobalt ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) chloride hexahydrate: Another cobalt salt with similar solubility and reactivity.
Cobalt(II) tetrafluoroborate hexahydrate: A cobalt salt with different anionic ligands but similar applications.
Cobalt(II) nitrate hexahydrate: A cobalt salt used in similar catalytic and industrial applications.
Uniqueness
Cobalt(II) trifluoromethanesulfonate hexahydrate is unique due to its trifluoromethanesulfonate ligands, which provide distinct reactivity and solubility properties compared to other cobalt salts. This makes it particularly useful in specific catalytic and synthetic applications where other cobalt salts may not be as effective .
Propriétés
Formule moléculaire |
C2H12CoF6O12S2 |
|---|---|
Poids moléculaire |
465.2 g/mol |
Nom IUPAC |
cobalt(2+);trifluoromethanesulfonate;hexahydrate |
InChI |
InChI=1S/2CHF3O3S.Co.6H2O/c2*2-1(3,4)8(5,6)7;;;;;;;/h2*(H,5,6,7);;6*1H2/q;;+2;;;;;;/p-2 |
Clé InChI |
AWBISZPYIYPMRC-UHFFFAOYSA-L |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.O.O.O.O.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


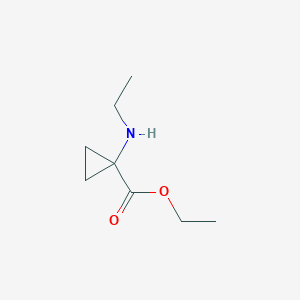

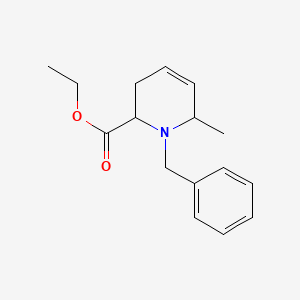
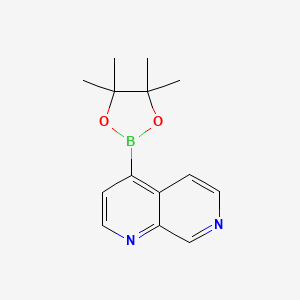
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
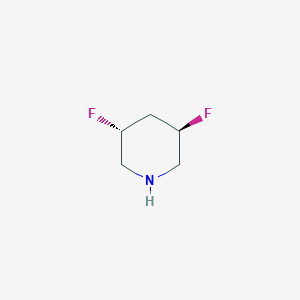
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)

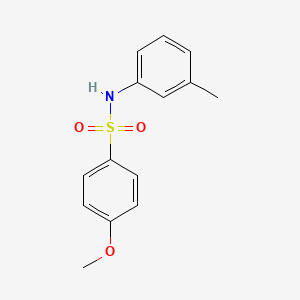
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
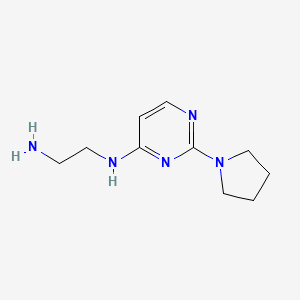
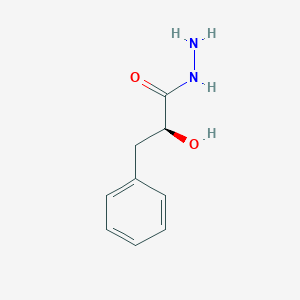
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)

